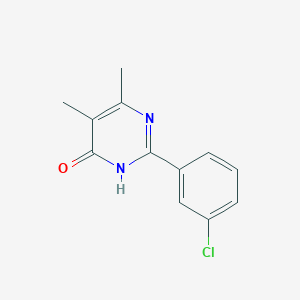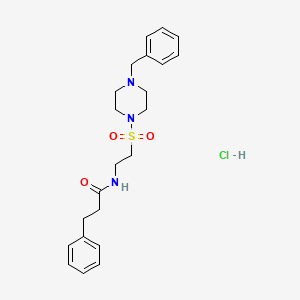
1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the resolution of enantiomers, as seen in the nonsteroidal antiandrogen compound , and the Petasis reaction to synthesize a new alkylaminophenol compound . Another synthesis route involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions to yield a propanoic acid derivative .
Molecular Structure Analysis
Structural analysis of these compounds is typically performed using various spectroscopic techniques such as FTIR, UV-Vis, and NMR spectrometry . Computational methods, including density functional theory (DFT), are also employed to support the experimental data and provide insights into the electronic and structural properties of the molecules .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the specific compound . However, they do discuss the synthesis and degradation of structurally related compounds. For instance, kinetic studies of the decomposition process in acidic and alkaline environments indicate the instability of certain functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated through quantum chemical calculations and experimental measurements. These studies include the determination of bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths . Additionally, methodologies for the determination and purity evaluation of these compounds involve HPLC and TLC techniques .
科学的研究の応用
Gas-phase Pyrolytic Reaction Study
- Study Overview : Investigation of the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, including compounds similar to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study revealed insights into the kinetic results and product analysis, providing a deeper understanding of the plausible transition state for the elimination pathway in these compounds (Dib et al., 2008).
Bacterial Metabolism of Bisphenol A
- Study Overview : This research explored the bacterial metabolism of Bisphenol A, focusing on oxidative skeletal rearrangement, which involves structures related to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study identified novel metabolic pathways involving rearrangement and cleavage processes in Bisphenol A metabolism (Spivack et al., 1994).
NMDA Receptor Antagonist Study
- Study Overview : Research on a conformationally restricted analogue of NR2B subtype-selective NMDA antagonist, structurally related to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : This study provided insights into the optimal orientation of these compounds for receptor binding and their protective effects against glutamate toxicity (Butler et al., 1998).
Fluorescent Chemo-sensing
- Study Overview : Development of hydrazones for fluorescent "turn on" chemo-sensing of Al3+ in living cells, including a compound similar to the one .
- Key Findings : The study revealed the potential of these compounds in monitoring Al3+ in living cells, indicating their significance in biological and chemical sensing applications (Rahman et al., 2017).
Hydrogen-bond Basicity Scale
- Study Overview : Research focusing on the hydrogen-bond basicity of secondary amines, relevant to the study of compounds like 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study provided a scale of hydrogen-bond basicity, highlighting the influence of steric and polarizability effects on the basicity of secondary amines (Graton et al., 2001).
Conformational Isomers Study
- Study Overview : Investigation of the conformational energies of 1-fluoro-2-propanol, which shares structural similarities with the compound .
- Key Findings : This research provided insights into the conformational preferences and internal hydrogen bonding of related compounds (Olsen & Howell, 1979).
特性
IUPAC Name |
1-(4-fluorophenoxy)-2-methyl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(17,10-16-8-2-3-9-16)11-18-13-6-4-12(15)5-7-13/h4-7,17H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDJVWXWZZOTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

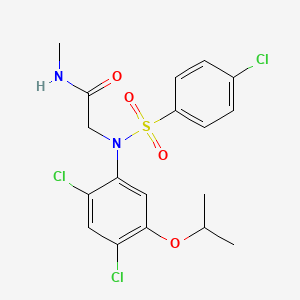

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)
![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3003108.png)
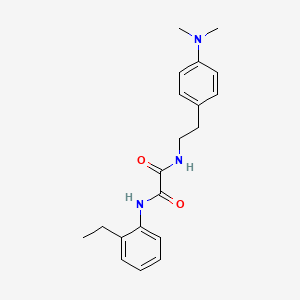
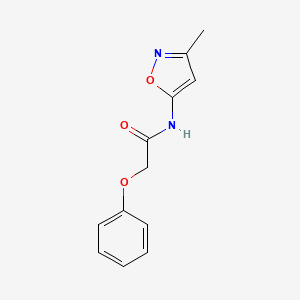
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)
